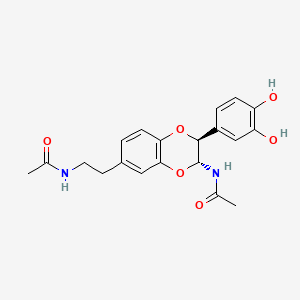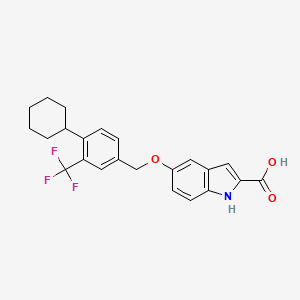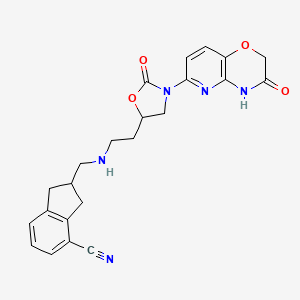
Topoisomerase inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase inhibitor 2 is a chemical compound that targets the enzyme DNA topoisomerase II. This enzyme plays a crucial role in DNA replication, transcription, and repair by managing the topology of DNA. This compound is primarily used in cancer treatment due to its ability to interfere with the DNA replication process in rapidly dividing cells, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of aromatic compounds as starting materials, which undergo nitration, reduction, and cyclization reactions to form the core structure of the inhibitor. The reaction conditions often include the use of strong acids, bases, and organic solvents to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The key steps involve the optimization of reaction conditions to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion of starting materials to the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Topoisomerase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups present in the inhibitor, potentially enhancing its efficacy.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule, affecting its interaction with the target enzyme.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while alkylation may involve alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions are typically derivatives of the original inhibitor, which may possess enhanced or reduced biological activity depending on the nature of the modifications.
Scientific Research Applications
Topoisomerase inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of DNA topoisomerase II and to develop new synthetic methodologies for related compounds.
Biology: The inhibitor is employed in cell biology research to investigate the role of topoisomerase II in DNA replication and repair.
Medicine: this compound is a key component in the development of anticancer therapies, particularly for treating hematological and solid tumors.
Industry: The compound is used in the pharmaceutical industry for the production of anticancer drugs and in the development of new therapeutic agents.
Mechanism of Action
Topoisomerase inhibitor 2 exerts its effects by binding to the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets of the inhibitor include the catalytic site of topoisomerase II, where it interferes with the enzyme’s ability to cleave and rejoin DNA strands. The pathways involved in this process include the induction of DNA damage response mechanisms and the activation of apoptotic pathways.
Comparison with Similar Compounds
Topoisomerase inhibitor 2 can be compared with other similar compounds, such as:
Doxorubicin: An anthracycline antibiotic that also targets topoisomerase II but has a different mechanism of action and toxicity profile.
Etoposide: A podophyllotoxin derivative that inhibits topoisomerase II by stabilizing the DNA-topoisomerase II complex, leading to DNA strand breaks.
Teniposide: Similar to etoposide, it is used in cancer treatment and has a similar mechanism of action.
Uniqueness: this compound is unique in its specific binding affinity and the ability to induce DNA damage with relatively low cytotoxicity compared to other inhibitors. This makes it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[2-[2-oxo-3-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-6-yl)-1,3-oxazolidin-5-yl]ethylamino]methyl]-2,3-dihydro-1H-indene-4-carbonitrile |
InChI |
InChI=1S/C23H23N5O4/c24-10-16-3-1-2-15-8-14(9-18(15)16)11-25-7-6-17-12-28(23(30)32-17)20-5-4-19-22(26-20)27-21(29)13-31-19/h1-5,14,17,25H,6-9,11-13H2,(H,26,27,29) |
InChI Key |
RXANXGVEULKMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2C#N)CNCCC3CN(C(=O)O3)C4=NC5=C(C=C4)OCC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



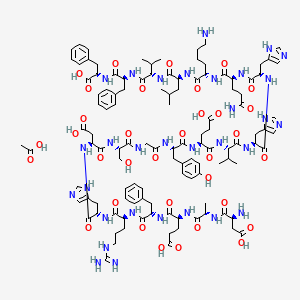

![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)

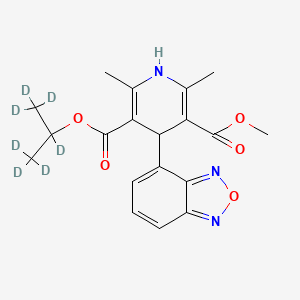
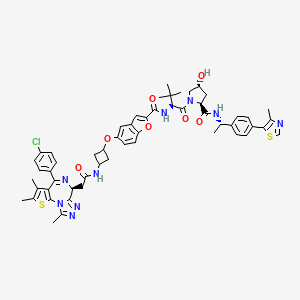
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)

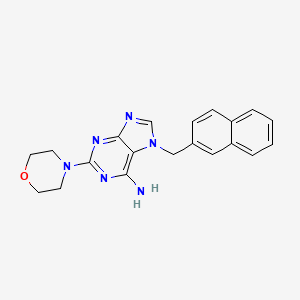

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
